1,3-Benzothiazol-2-yl(phenyl)methanone
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the formation of C-N bonds and can be achieved through various methods. For instance, a general method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the reaction of aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur . Another approach includes the solvent-free microwave-assisted synthesis of substituted benzofuran-2-yl methanones, which demonstrates the versatility of synthetic methods for these compounds . Additionally, the synthesis of 2-(benzothiazol-2-ylthio)-1-phenylethanone is achieved through carbon-sulfur bond cleavage reactions in a basic medium .
Molecular Structure Analysis
The molecular structures of the synthesized benzothiazole derivatives are confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. X-ray crystallography is also employed to determine the crystal and molecular structure of a side product in benzothiazinone synthesis, which provides insight into the structural characteristics of these compounds .
Chemical Reactions Analysis
The chemical reactivity of benzothiazole derivatives is explored through their interactions with different reagents and conditions. For example, the treatment of 2-(acetonylthio)benzothiazole with malononitrile and elemental sulfur affords a derivative of 2-amino-3-cyanothiophene, showcasing the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are closely related to their molecular structure and the substituents present on the benzothiazole core. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate. The antimicrobial and cytotoxic activities of these compounds are evaluated through in vitro assays, and their structure-activity relationships are supported by in silico molecular docking studies .
Case Studies
Several case studies within the provided papers highlight the biological activities of benzothiazole derivatives. For instance, novel substituted benzofuran-2-yl)(phenyl)methanone analogs exhibit significant in vitro antimicrobial activity against various bacterial and fungal strains, as well as cytotoxicity against cancer cell lines . Another study reports the synthesis of benzofuran-2-yl)(phenyl)methanone derivatives with notable antimicrobial and antioxidant activities, further supported by docking studies .
Scientific Research Applications
Fluorescent Dyes : A study by Jadhav, Shinde, and Sekar (2018) highlights the synthesis of fluorescent monoazo disperse dyes based on phenyl(1H-benzoimidazol-5-yl)methanone. These dyes exhibit red-shifted absorption maxima and high molar extinction coefficients, making them useful in applications requiring far-red emission (Jadhav, Shinde, & Sekar, 2018).
Antimicrobial Agents : Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives incorporating benzothiazole, which showed variable and modest antimicrobial activity against bacteria and fungi. This suggests potential uses in developing new antimicrobial compounds (Patel, Agravat, & Shaikh, 2011).
Electrochemical and Optical Applications : Anand and Muthusamy (2018) prepared oligobenzimidazoles with benzothiazole-based monomers, exploring their optical, electrical, and thermal properties. These compounds could have applications in electronics due to their specific electrochemical and optical characteristics (Anand & Muthusamy, 2018).
Antioxidant and Docking Studies : Rashmi et al. (2014) synthesized (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives and evaluated their antimicrobial, antioxidant, and docking properties, indicating their potential in pharmaceutical applications (Rashmi et al., 2014).
Antiviral Activity : Sharma et al. (2009) evaluated benzimidazole derivatives for antimicrobial and antiviral potential, identifying compounds active against certain fungi and viruses, suggesting their use in developing antifungal and antiviral agents (Sharma et al., 2009).
Structural Characterization in Drug Synthesis : Eckhardt et al. (2020) discussed the structural characterization of a side product in benzothiazinone synthesis, which is crucial in the development of new anti-tuberculosis drugs (Eckhardt et al., 2020).
Ligand Synthesis for Crystallography : Wang et al. (2017) synthesized ligands containing N-heterocycles like benzothiazole, which were analyzed via X-ray diffraction, contributing to the field of crystallography and molecular design (Wang et al., 2017).
Antimycobacterial Activity : Narasimhan et al. (2011) explored the antimicrobial and antimycobacterial activities of benzimidazole derivatives, providing insights into the development of treatments for tuberculosis (Narasimhan et al., 2011).
Microwave-Assisted Synthesis for Antimicrobial Activity : Ashok et al. (2017) demonstrated the microwave-assisted synthesis of benzofuran derivatives, evaluating their antibacterial and antifungal activities (Ashok et al., 2017).
Pharmacological Agent Development : Venugopala et al. (2017) designed and synthesized benzothiazole analogues with potential pharmacological applications, including antimosquito and anti-HIV properties (Venugopala, 2017).
Future Directions
properties
IUPAC Name |
1,3-benzothiazol-2-yl(phenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS/c16-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)17-14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIZWCSGIMQTDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312359 | |
Record name | 1,3-benzothiazol-2-yl(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzothiazol-2-yl(phenyl)methanone | |
CAS RN |
1629-75-0 | |
Record name | NSC252936 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-benzothiazol-2-yl(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BENZOYLBENZOTHIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.